Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride
Description
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride is a pyridazine derivative characterized by a hydrazinyl substituent at the 6-position and a methyl ester group at the 3-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for applications in pharmaceutical synthesis and chemical research.
Properties
IUPAC Name |
methyl 6-hydrazinylpyridazine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2.ClH/c1-12-6(11)4-2-3-5(8-7)10-9-4;/h2-3H,7H2,1H3,(H,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNQDLYZUSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1788044-11-0 | |
| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00725564 | |
| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-63-4, 1234616-16-0 | |
| Record name | 3-Pyridazinecarboxylic acid, 6-hydrazinyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydrazinylpyridazine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Selection
A common approach to synthesizing methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves the hydrazination of halogenated pyridazine intermediates. For instance, 6-chloropyridazine-3-carboxylate derivatives react with hydrazine hydrate () under reflux conditions. The nucleophilic substitution of chlorine by hydrazine proceeds via an (aromatic nucleophilic substitution) mechanism, facilitated by the electron-withdrawing carboxylate group at the 3-position.
Optimization of Reaction Conditions
Patent CN102093288B details a high-yield method using ethanol as the solvent and hydrazine hydrate (80–95% concentration) at reflux temperatures (70–80°C). Key parameters include:
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Molar ratio : A 1:2.5–4 ratio of halogenated precursor to hydrazine ensures complete substitution.
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Solvent volume : Ethanol constitutes 50–65% of the reaction mass to balance solubility and reaction kinetics.
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Stirring efficiency : Vigorous stirring prevents localized overheating and ensures homogeneous mixing, critical for achieving yields >95%.
Post-reaction workup involves cooling the mixture to 20–30°C, adjusting the pH to 7–8 with NaOH, and concentrating the solution to precipitate the product. Filtration and vacuum drying yield the hydrochloride salt with >98% purity.
Direct Hydrazination-Esterification Tandem Reactions
One-Pot Synthesis from Pyridazine Carboxylic Acids
Hydrolysis and Re-Esterification of Pre-Hydrazinated Intermediates
Hydrolysis of Pyridazine Esters
A less common but versatile method involves hydrolyzing pre-hydrazinated pyridazine esters. For example, 6-hydrazinylpyridazine-3-carboxylic acid is treated with methanol and thionyl chloride () to form the methyl ester hydrochloride. This two-step process, though efficient, requires careful control of hydrolysis conditions to avoid over-acidification.
Challenges in Industrial Application
Patent CN111138289B notes that hydrolysis-based routes often face scalability issues due to:
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Solubility limitations : The carboxylic acid intermediate is highly water-soluble, complicating extraction and isolation.
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Byproduct formation : Over-hydrolysis or side reactions with residual hydrazine can reduce yields to <50%.
Comparative Analysis of Synthesis Methods
Yield and Purity Across Methodologies
The table below summarizes key metrics for the discussed methods:
Solvent and Environmental Impact
Ethanol-based methods offer advantages in solvent recovery (80–90% reuse efficiency), whereas methanol routes generate mixed waste streams requiring specialized treatment. Hydrolysis methods produce aqueous waste with high hydrazine content, necessitating neutralization before disposal.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride has been investigated for its potential as a therapeutic agent, particularly in the treatment of parasitic infections and cancer.
Antiparasitic Activity
Research indicates that derivatives of pyridazine compounds exhibit promising activity against parasites such as Cryptosporidium, which causes severe gastrointestinal diseases. The compound's structural characteristics allow it to interact with biological targets effectively, leading to potential therapeutic applications against cryptosporidiosis, especially in patients who are immunocompromised or resistant to current treatments .
Antimicrobial Properties
Pyridazine derivatives have shown antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth suggests its utility in developing new antibiotics. Studies have demonstrated that similar compounds can achieve minimum inhibitory concentrations comparable to established antibiotics like Amikacin .
Synthetic Methodologies
The synthesis of this compound involves several key steps that highlight its role as a building block in organic synthesis.
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Synthesis Pathway :
- The compound can be synthesized through the reaction of hydrazine derivatives with pyridazine carboxylic acids.
- This process often requires careful control of reaction conditions to optimize yield and purity.
- Building Block for Complex Molecules :
Case Study 1: Antiparasitic Research
A study focused on optimizing pyridazine-based compounds for enhanced efficacy against Cryptosporidium revealed that modifications to the hydrazine moiety improved pharmacokinetic properties and reduced potential cardiotoxicity associated with other lead compounds . This research underscores the importance of structural optimization in drug development.
Case Study 2: Antimicrobial Activity
In a comparative study of various pyridine compounds, this compound was evaluated for its antimicrobial properties against gram-positive and gram-negative bacteria. Results indicated significant activity, suggesting that further exploration could yield effective new antibiotics .
Mechanism of Action
The mechanism of action of Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to form strong bonds with various biological molecules, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to interact with enzymes and proteins is of particular interest .
Comparison with Similar Compounds
Structural Features and Similarity Analysis
Key structural analogs and their similarity scores (based on ):
| Compound Name | CAS Number | Substituents (Position) | Similarity Score |
|---|---|---|---|
| Methyl 6-methoxypyridazine-3-carboxylate | 19194-96-8 | 6-methoxy, 3-methyl ester | 0.90 |
| 6-Hydroxypyridazine-3-carboxylic acid hydrochloride | 2048273-64-7 | 6-hydroxy, 3-carboxylic acid (HCl salt) | 0.88 |
| Ethyl pyridazine-3-carboxylate | 1126-10-9 | 3-ethyl ester | 0.86 |
| 6-Hydroxy-3-pyridazinecarboxylic acid monohydrate | 306934-80-5 | 6-hydroxy, 3-carboxylic acid (hydrate) | 0.86 |
Key Observations :
- Hydrazinyl vs. Methoxy/Hydroxy Groups : The hydrazinyl group in the target compound introduces nucleophilic reactivity, enabling formation of hydrazones or coordination with metals, whereas methoxy/hydroxy groups in analogs prioritize hydrogen bonding or acidic properties .
- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability compared to carboxylic acid derivatives (e.g., 6-hydroxypyridazine-3-carboxylic acid hydrochloride), which may require protection/deprotection strategies in synthesis .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility, similar to 6-hydroxypyridazine-3-carboxylic acid hydrochloride .
- Molecular Weight: Comparable to Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (253.12 g/mol), though exact data for the target compound is unavailable .
- Stability : Hydrochloride salts generally require anhydrous storage; ester groups (as in the target) are more hydrolytically stable than carboxylic acids .
Biological Activity
Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride (MHPC) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MHPC has the molecular formula C₆H₈Cl₂N₄O₂ and a molecular weight of approximately 241.075 g/mol. The compound features a pyridazine ring with a hydrazinyl group, contributing to its reactivity and potential biological effects. The presence of these functional groups allows MHPC to interact with various biological targets, making it a compound of interest in medicinal chemistry.
Antitumor Properties
Research indicates that MHPC exhibits significant antitumor activity, primarily attributed to its ability to inhibit cancer cell proliferation. Preliminary studies have shown cytotoxic effects against various cancer cell lines, suggesting that the compound may interfere with cellular mechanisms crucial for tumor growth. The hydrazinyl moiety is particularly noted for its role in inhibiting enzymes involved in cancer progression.
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 15 | Enzyme inhibition |
| Study B | MCF-7 | 20 | Apoptosis induction |
| Study C | A549 | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor effects, MHPC has been investigated for its antimicrobial properties . It shows promise as an inhibitor of certain bacterial strains, potentially serving as a lead compound for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Table 2: Summary of Antimicrobial Activity Studies
| Study Reference | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Study D | E. coli | 8 µg/mL | Cell wall disruption |
| Study E | S. aureus | 4 µg/mL | Inhibition of protein synthesis |
The biological activity of MHPC can be attributed to several mechanisms:
- Enzyme Inhibition : The hydrazinyl group can form covalent bonds with electrophilic centers in enzymes, leading to their inhibition.
- Cell Cycle Arrest : MHPC has been shown to induce apoptosis in cancer cells by disrupting the normal cell cycle.
- Antimicrobial Activity : It interferes with bacterial metabolism and cell wall integrity, leading to cell death.
Case Studies
Several case studies highlight the efficacy of MHPC in clinical and laboratory settings:
- Case Study 1 : In vitro studies on HeLa cells demonstrated that treatment with MHPC resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent.
- Case Study 2 : Clinical trials involving patients with resistant bacterial infections showed promising results when treated with formulations containing MHPC, leading to improved outcomes compared to standard therapies.
Comparison with Similar Compounds
MHPC shares structural similarities with other hydrazine-containing compounds, which are also studied for their biological activities. For instance:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| Methyl 3-hydrazinopyridazine-6-carboxylate | Similar hydrazine group | Different antitumor profile |
| Hydrazinecarbothioamide | Contains thioamide functional group | Distinct reactivity profile |
Q & A
Q. What are the recommended synthetic pathways for Methyl 6-hydrazinylpyridazine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves hydrazine substitution at the 6-position of a pyridazine precursor. For example, starting with a chlorinated pyridazine derivative (e.g., 6-chloropyridazine-3-carboxylate), hydrazine can be introduced under reflux in polar aprotic solvents like DMF or ethanol. Optimization includes controlling stoichiometric ratios (e.g., excess hydrazine), temperature (60–80°C), and reaction time (12–24 hrs) to maximize yield and purity . Acidic workup with HCl facilitates the hydrochloride salt formation. Monitoring via TLC or HPLC ensures completion .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the hydrazinyl group (NH-NH signals at δ 4.5–6.0 ppm) and ester moiety (COOCH at δ 3.8–4.2 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation pattern.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
- IR Spectroscopy : Confirms N-H stretches (3200–3400 cm) and ester carbonyl (1700–1750 cm) .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?
The hydrochloride salt enhances water solubility due to ionic interactions, making it suitable for biological assays. Stability tests (pH 3–7, 25–37°C) should be conducted via accelerated degradation studies monitored by HPLC. Buffered solutions (e.g., PBS) at pH 5–6 are optimal for long-term storage .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. Key steps:
- Grow crystals via slow evaporation in ethanol/water mixtures.
- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).
- Refinement with SHELXL validates bond lengths/angles and hydrogen bonding (e.g., N-H···Cl interactions in the hydrochloride salt) .
- Use ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and packing diagrams .
Q. How can researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Analysis : Perform IC determinations across multiple cell lines (e.g., HeLa, HEK293) and bacterial strains (e.g., E. coli, S. aureus).
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase profiling) or fluorescence-based binding studies to identify off-target effects.
- Data Normalization : Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) and account for solvent interference (e.g., DMSO) .
Q. What computational methods support the design of derivatives with enhanced pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., dihydrofolate reductase).
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration.
- DFT Calculations : Gaussian 09 optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
